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Introduction
Electron microscopy (EM) is an indispensable tool in virology, providing direct visualization of

viral particles at high resolution. This capability is crucial for identifying new or emerging

viruses, characterizing viral morphology, understanding viral replication cycles, and developing

antiviral therapies and vaccines. This document provides detailed application notes and

protocols for three key EM techniques used for viral particle identification: Negative Staining

Transmission Electron Microscopy (NS-TEM), Cryo-Electron Microscopy (Cryo-EM) with Single

Particle Analysis (SPA), and Cryo-Electron Tomography (Cryo-ET).

Negative Staining Transmission Electron
Microscopy (NS-TEM)
Application Notes
Negative staining is a rapid and straightforward technique that provides high-contrast images of

viral particles, making it an excellent method for initial sample assessment, including particle

morphology, size distribution, and sample purity.[1] In this method, the virus suspension is

adsorbed onto an EM grid and surrounded by an electron-dense heavy metal salt solution. The

stain dries around the particles, creating a "negative" image where the virus appears light

against a dark background.[1]
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This technique is particularly useful for:

Rapid identification of unknown viruses: The characteristic morphology of many viruses

allows for their preliminary classification to the family level.[2]

Screening sample quality: It is an essential first step before undertaking more complex and

time-consuming techniques like cryo-EM to check for particle integrity, aggregation, and

concentration.[3]

Quantitative analysis: Can be used for the enumeration of total virus particles (both

infectious and non-infectious).[4]

While NS-TEM is a powerful screening tool, it has limitations. The staining and drying process

can introduce artifacts, such as flattening or distortion of the viral particles, and the achievable

resolution is typically limited to 15-25 Å.[1][5][6]

Quantitative Data Summary
Parameter Negative Staining (NS-TEM)

Typical Resolution 15 - 25 Å[1][5][6]

Sample Requirements ~3-5 µL of purified virus suspension

Workflow Duration
Rapid (minutes to a few hours from sample to

image)

Data Acquisition Time Minutes per grid

Data Processing Time Minimal to hours, depending on the analysis

Relative Cost Low

Key Advantages Rapid, simple, high contrast, good for screening

Key Limitations Potential for artifacts, limited resolution

Experimental Protocol: Negative Staining of Viral
Particles
Materials:
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Purified virus suspension

EM grids (e.g., Formvar/carbon-coated copper grids)

Negative stain solution (e.g., 2% uranyl acetate or 2% phosphotungstic acid, pH 7.0)

Glow discharger

Pipettes and filter paper

Forceps

Procedure:

Grid Preparation: Glow discharge the EM grids for 15-30 seconds to render the carbon

surface hydrophilic.

Sample Adsorption: Apply 3-5 µL of the purified virus suspension onto the shiny side of the

grid. Allow the sample to adsorb for 1-3 minutes.

Blotting: Using filter paper, carefully blot the excess liquid from the edge of the grid. Do not

touch the center of the grid.

Washing (Optional): Wash the grid by briefly touching it to a drop of deionized water to

remove any salts or sugars from the buffer that may interfere with the staining. Blot again.

Staining: Apply a drop of the negative stain solution to the grid for 30-60 seconds.

Final Blotting: Blot the excess stain from the edge of the grid.

Drying: Allow the grid to air-dry completely before inserting it into the electron microscope.

Imaging: Observe the grid in a transmission electron microscope at an appropriate

magnification.
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Negative Staining Workflow

Cryo-Electron Microscopy (Cryo-EM) and Single
Particle Analysis (SPA)
Application Notes
Cryo-EM has revolutionized structural biology by enabling the visualization of biological

macromolecules, including viruses, at near-atomic resolution in a near-native, hydrated state.

In this technique, a thin film of the virus suspension is rapidly frozen in liquid ethane, trapping

the particles in random orientations within a layer of vitreous (non-crystalline) ice.[7] This

vitrification process preserves the native structure of the virus.[1] Large datasets of 2D

projection images of the frozen particles are then collected, and sophisticated computational

algorithms are used to classify the images and reconstruct a 3D density map of the virus. This

process is known as Single Particle Analysis (SPA).[8]

Cryo-EM SPA is ideal for:

High-resolution structure determination: Can achieve resolutions below 3 Å, allowing for the

building of atomic models of viral capsids and glycoproteins.[5]

Studying conformational changes: Can reveal different functional states of viral proteins,

such as those involved in receptor binding and membrane fusion.
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Vaccine and drug development: High-resolution structural information is invaluable for

epitope mapping and structure-based drug design.[9]

The main challenges of cryo-EM are the high cost of the equipment and the need for

specialized expertise in sample preparation and data processing.[10] A typical cryo-EM session

can generate several terabytes of data.[11]

Quantitative Data Summary
Parameter

Cryo-EM with Single Particle Analysis
(SPA)

Typical Resolution < 3 Å (near-atomic)[5]

Sample Requirements
3-5 µL of highly pure, monodisperse virus

suspension at 50 nM - 5 µM[12]

Workflow Duration Days to weeks

Data Acquisition Time 24-72 hours for a typical dataset

Data Processing Time Days to weeks, computationally intensive[13]

Relative Cost
Very High (instrumentation costs can be $5-10

million)[11]

Key Advantages
Near-atomic resolution, preserves native

structure

Key Limitations
Expensive, technically demanding,

computationally intensive

Experimental Protocol: Cryo-EM Sample Preparation
and Data Acquisition
Materials:

Highly purified and concentrated virus sample

Cryo-EM grids (e.g., holey carbon grids)
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Vitrification device (e.g., Vitrobot)

Liquid ethane and liquid nitrogen

Cryo-transfer holder

Cryo-electron microscope

Procedure:

Grid Preparation: Glow discharge the cryo-EM grids to make them hydrophilic.

Sample Application: In a temperature and humidity-controlled environment (typically ~4°C

and 95% humidity), apply 3-4 µL of the virus sample to the grid.

Blotting: The grid is then blotted with filter paper to create a thin film of the sample across the

holes of the carbon support. The blotting time is a critical parameter that needs to be

optimized.

Plunge-Freezing: Immediately after blotting, the grid is plunged into liquid ethane cooled by

liquid nitrogen. This rapidly freezes the sample, forming vitreous ice.

Grid Screening: The frozen grids are screened on a cryo-electron microscope to assess ice

quality and particle distribution.

Data Collection: A high-end cryo-electron microscope is used for automated data collection.

Thousands of images (micrographs) are recorded from different areas of the grid. A typical

dataset can range from 1 to 5 terabytes.[11]

Workflow Diagram
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Cryo-Electron Tomography (Cryo-ET)
Application Notes
Cryo-electron tomography (cryo-ET) is a powerful imaging technique that provides 3D

reconstructions of unique, pleomorphic objects like viruses within their native cellular context.

[12] Unlike SPA, which averages thousands of images of identical particles, cryo-ET generates

a 3D reconstruction from a single object by acquiring a series of 2D images as the sample is

tilted at different angles relative to the electron beam.[14]

Cryo-ET is particularly suited for:

In situ structural biology: Visualizing viruses and their interactions with host cell components

directly within infected cells.[15]

Studying pleomorphic viruses: Characterizing the structure of viruses that lack a uniform size

and shape.

Visualizing viral replication and assembly: Capturing snapshots of different stages of the viral

life cycle within the cell.[12]

To image viruses inside cells, which are typically too thick for the electron beam to penetrate, a

sample thinning step is required. This is often achieved using a cryo-focused ion beam (cryo-

FIB) to mill away sections of the frozen cell, creating a thin, electron-transparent "lamella".[16]

Quantitative Data Summary
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Parameter Cryo-Electron Tomography (Cryo-ET)

Typical Resolution
5 - 20 Å (in situ, can reach subnanometer with

subtomogram averaging)[17]

Sample Requirements
Virus-infected cells grown on EM grids or

purified pleomorphic viruses

Workflow Duration Days to weeks

Data Acquisition Time 1-4 hours per tilt series

Data Processing Time
Hours to days per tomogram (reconstruction can

take 5-15 min with GPU acceleration)[18]

Relative Cost
Very High (requires cryo-FIB in addition to cryo-

TEM)

Key Advantages
3D imaging of unique objects, in situ

visualization

Key Limitations
Lower resolution than SPA, complex workflow,

missing wedge artifact

Experimental Protocol: Cellular Cryo-ET
Materials:

Virus-infected cells grown on EM grids

Vitrification device

Cryo-correlative light and electron microscope (Cryo-CLEM) (optional)

Cryo-focused ion beam/scanning electron microscope (Cryo-FIB/SEM)

Cryo-electron microscope

Procedure:

Sample Preparation: Grow host cells on EM grids and infect them with the virus of interest.
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Vitrification: At the desired time post-infection, plunge-freeze the grids in liquid ethane to

vitrify the cells.

Correlative Light Microscopy (Optional): If a fluorescently tagged virus or cellular component

is used, image the frozen grids with a cryo-light microscope to identify the location of

interest.

Cryo-FIB Milling: Transfer the grid to a cryo-FIB/SEM. Use the ion beam to mill away the

surrounding cellular material, creating a thin lamella (100-200 nm thick) containing the region

of interest.[19]

Tilt-Series Acquisition: Transfer the milled grid to a cryo-TEM. Acquire a tilt series by taking

images at incremental tilt angles (e.g., -60° to +60° in 1-2° increments).[20]

Tomogram Reconstruction: Align the images in the tilt series and use computational methods

to reconstruct a 3D tomogram of the lamella.

Subtomogram Averaging (Optional): If there are multiple copies of a specific viral component

within the tomogram, these "subtomograms" can be extracted, aligned, and averaged to

achieve a higher resolution structure.

Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://journals.asm.org/doi/10.1128/jvi.01085-23
https://www.creative-biostructure.com/resource-cryo-et-data-processing.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Infect Cells
on EM Grid

Plunge-Freezing

Cryo-CLEM (Optional)
- Identify ROI

Cryo-FIB Milling
- Create Lamella

Acquire Tilt Series
(-60° to +60°)

Tilt Series Alignment

Tomogram Reconstruction

Segmentation &
Visualization

Subtomogram Averaging
(Optional)

3D In Situ Structure

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1675858?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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